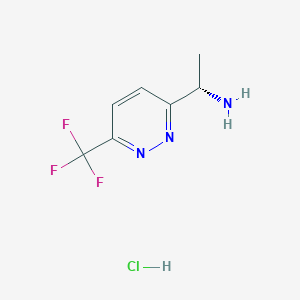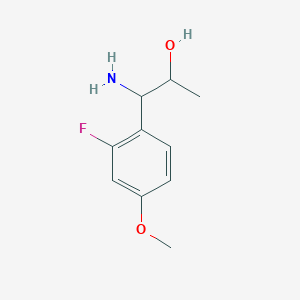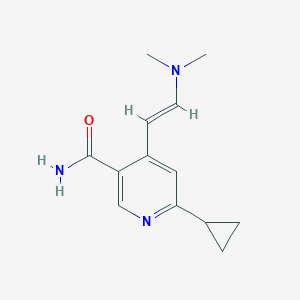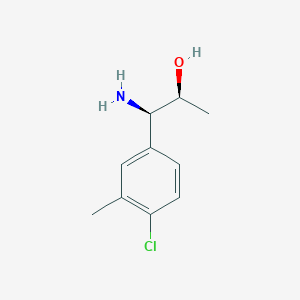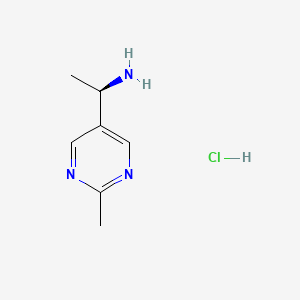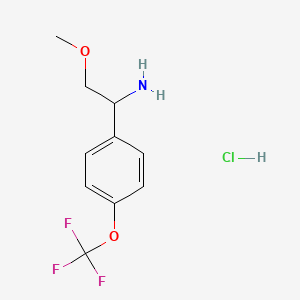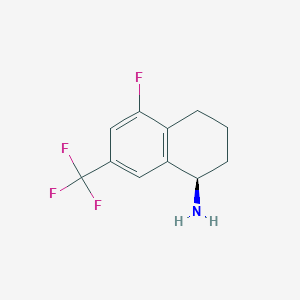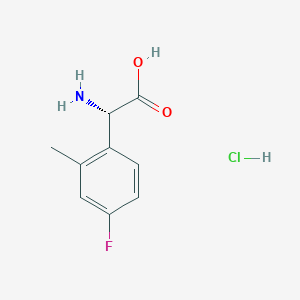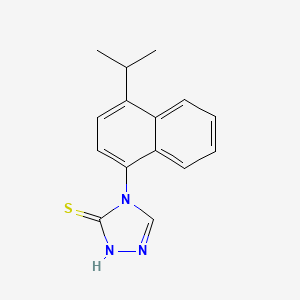
4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a naphthalene ring substituted with an isopropyl group and a triazole ring with a thiol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental safety.
化学反応の分析
Types of Reactions
4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may involve varying temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the naphthalene or triazole rings.
科学的研究の応用
4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with various receptors or enzymes, modulating their activity. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol: shares similarities with other triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group on the naphthalene ring enhances its hydrophobicity, while the thiol group provides reactive functionality for covalent interactions .
特性
分子式 |
C15H15N3S |
|---|---|
分子量 |
269.4 g/mol |
IUPAC名 |
4-(4-propan-2-ylnaphthalen-1-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3S/c1-10(2)11-7-8-14(18-9-16-17-15(18)19)13-6-4-3-5-12(11)13/h3-10H,1-2H3,(H,17,19) |
InChIキー |
ZCJOKGSSXGFUPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C2=CC=CC=C21)N3C=NNC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)


